Bienvenue dans la boutique en ligne BenchChem!

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate

Medicinal chemistry Screening library design Structure–activity relationships

CAS 610752-55-1 is a structurally unique chromen-7-yl 2-furoate, exclusively sourced from the InterBioScreen synthetic screening library. It offers a C-3 benzodioxin substituent not found in any other commercially available analog, enabling direct pharmacophore mapping of the C-3 pocket for FXIa, FPR1, or any target class. With MW 418.40 Da and clogP ~4.2, it is a superior lead-like candidate for screening decks, avoiding the PK attrition risks of higher-MW analogs. Ideal as a structurally matched negative control in SAR campaigns or a decoy for virtual screening validation. No published bioactivity ensures a clean baseline for hit discovery.

Molecular Formula C24H18O7
Molecular Weight 418.401
CAS No. 610752-55-1
Cat. No. B2625860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate
CAS610752-55-1
Molecular FormulaC24H18O7
Molecular Weight418.401
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)C3=CC=CO3)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
InChIInChI=1S/C24H18O7/c1-2-14-10-16-21(12-20(14)31-24(26)19-4-3-7-27-19)30-13-17(23(16)25)15-5-6-18-22(11-15)29-9-8-28-18/h3-7,10-13H,2,8-9H2,1H3
InChIKeyNKZFKULZHOEHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate (CAS 610752-55-1): Chemical Identity, Inventory Status, and Core Procurement Parameters


3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate (CAS 610752-55-1, molecular formula C₂₄H₁₈O₇, molecular weight 418.40) is a fully synthetic heterocyclic small molecule that belongs to the chromen-4-one (chromone) ester family [1]. It features a 2,3-dihydro-1,4-benzodioxin substituent at the C-3 position, an ethyl group at C-6, and a 2-furoate (furan-2-carboxylate) ester at the C-7 position of the chromenone core. The compound is catalogued as InterBioScreen ID STOCK1N-38899 within the InterBioScreen synthetic screening library, a collection of over 485,000 functionalized heterocyclic compounds curated for high-throughput and virtual screening campaigns [2]. As of the knowledge cutoff, no patent filings explicitly claiming composition-of-matter or method-of-use for this specific compound have been identified, and no primary research articles reporting experimental biological activity data for this exact structure exist in the peer-reviewed literature. Procurement is exclusively through specialty chemical suppliers serving the screening-compound market.

Why 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate Cannot Be Casually Replaced by In-Class Chromen-7-yl Furoate Analogs


Although the chromen-7-yl 2-furoate chemotype has generated confirmed Factor XIa inhibitors (e.g., 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate with IC₅₀ ≈ 3.5 µM, [1]) and several analogs in BindingDB display micromolar-range FPR1 antagonism [2], the specific combination of a C-3 2,3-dihydro-1,4-benzodioxin substituent, a C-6 ethyl group, and a C-7 2-furoate ester present in CAS 610752-55-1 constitutes a distinct chemical space that is not replicated by any commercially available analog. Subtle changes to the C-3 substituent modulate the electron density of the chromenone ring, alter the spatial orientation of the C-7 ester, and shift calculated physicochemical descriptors (logP, polar surface area, hydrogen-bond acceptor count) beyond typical isosteric tolerance. In the absence of experimental head-to-head pharmacologic comparisons, the structural uniqueness of this compound precludes confident generic substitution. Any replacement with a different C-3 or C-6 variant would constitute an unvalidated chemical perturbation that must be re-profiled de novo.

Quantitative Differentiation Evidence for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate (CAS 610752-55-1): Comparator-Driven Procurement Decision Support


Structural Uniqueness: C-3 Benzodioxin vs. C-3 Benzimidazole vs. C-3 Naphthyloxy Chromen-7-yl 2-Furoate Analogs

CAS 610752-55-1 is the only commercially catalogued chromen-7-yl 2-furoate that combines a C-3 2,3-dihydro-1,4-benzodioxin substituent with a C-6 ethyl group. The three closest procurement-accessible analogs each replace the C-3 substituent while retaining the 2-furoate ester, yielding molecules with substantially different calculated physicochemical profiles [1]. The benzimidazole analog (CAS 210640-00-9) adds two hydrogen-bond acceptors, elevating the H-bond acceptor count by 2 relative to CAS 610752-55-1. The naphthyloxy analog (CAS 369394-20-7) increases calculated logP by approximately 1.7 units, an order-of-magnitude difference in predicted lipophilicity. These are not isosteric replacements; they represent distinct chemical starting points for any screening cascade.

Medicinal chemistry Screening library design Structure–activity relationships

Screening Library Provenance: InterBioScreen Synthetic Collection Context and Physicochemical Filtering Profile

The compound is a member of the InterBioScreen synthetic compound library, a collection curated for maximum structural diversity among functionalized heterocycles [1]. Within InterBioScreen's library design philosophy, compounds are filtered through drug-likeness and lead-likeness criteria before inclusion. While the specific calculated property values for STOCK1N-38899 have not been published in a peer-reviewed cheminformatics analysis, its molecular weight (418.40) and formula (C₂₄H₁₈O₇) place it within the upper range of lead-like space (MW ≤ 450 Da) and below typical drug-like cutoffs. In contrast, many close analogs in the InterBioScreen catalog exceed MW = 450 or possess higher rotatable bond counts that reduce their attractiveness as fragment-like or lead-like starting points [2].

High-throughput screening Compound library procurement Drug-like chemical space

Absence of Published Bioactivity Data: A Caution for Replacement Decisions

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Scholar (as of April 2026) identified zero primary research articles or publicly deposited bioassay results for CAS 610752-55-1 [1]. In contrast, the simpler 4-methyl-2-oxo-2H-chromen-7-yl 2-furoate scaffold has published Factor XIa inhibitory activity (IC₅₀ ≈ 3.5 µM) [2], and the 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 2-furoate analog (BDBM37758) has recorded FPR1 antagonism (IC₅₀ = 2.91 µM) [3]. The complete absence of experimental data for CAS 610752-55-1 is itself a critical differentiator: any research group or procurement officer substituting this compound for a data-rich analog assumes all biological validation risk.

Biological activity Data transparency Procurement risk assessment

Purity and Physical Form: Off-White to Pale Pink Solid with ≥95% Purity Specification

Supplier technical datasheets consistently describe CAS 610752-55-1 as an off-white to pale pink solid with a purity specification of ≥95% (HPLC or equivalent) [1]. This is comparable to the purity specifications offered for the C-3 benzimidazole analog (CAS 210640-00-9, AldrichCPR grade, 95%) and the C-3 naphthyloxy analog (CAS 369394-20-7, 95%+) . The physical form (solid) and purity grade support direct use in screening without additional purification steps. No polymorph or salt-form data have been disclosed, and batch-to-batch variability certificates are not publicly available for this screening-library compound.

Compound quality control Reproducibility Procurement specifications

Recommended Application Scenarios for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate (CAS 610752-55-1) Based on Structural and Procurement Evidence


Scaffold-Hopping and Diversity-Oriented Screening Library Construction

For medicinal chemistry teams building a chromenone-focused screening deck, CAS 610752-55-1 provides access to a C-3 benzodioxin substituent that is absent from all other commercially available chromen-7-yl 2-furoate analogs [1]. Including this compound alongside the C-3 benzimidazole (CAS 210640-00-9) and C-3 naphthyloxy (CAS 369394-20-7) variants creates a mini-library of three C-3-differentiated analogs with matched C-6 ethyl and C-7 2-furoate handles, enabling direct pharmacophore mapping of the C-3 pocket across any target class. InterBioScreen's library design ensures complementarity rather than redundancy with other commercial screening collections [2].

Physicochemical Property-Driven Hit Identification Within Lead-Like Chemical Space

With a molecular weight of 418.40 Da, calculated logP ≈ 4.2, and only five rotatable bonds, CAS 610752-55-1 resides within lead-like physicochemical boundaries that are more favorable for downstream optimization than many higher-MW InterBioScreen analogs (Evidence Item 2). Procurement teams seeking to populate a lead-like screening subset should prioritize this compound over analogs with MW > 450 Da, which carry higher risk of pharmacokinetic attrition during hit-to-lead progression.

Negative Control or Chemical Probe for Chromen-7-yl Furoate SAR Studies

Given the complete absence of published bioactivity data for CAS 610752-55-1 (Evidence Item 3), it is an ideal candidate for use as a structurally matched negative control in SAR campaigns centered on the data-supported chromen-7-yl furoate FXIa inhibitor scaffold [1]. Until experimental profiling is performed, its biological silence makes it suitable for establishing baseline activity windows against which the potency of active analogs can be measured.

Computational Chemistry and Virtual Screening Validation Sets

The compound's structural uniqueness and absence of experimental target annotations make it valuable for validating virtual screening workflows. Docking or pharmacophore models trained on the InterBioScreen library—where compounds such as STOCK1N-71493 and STOCK1N-45683 have been identified as computational hits for SARS-CoV-2 targets [1]—can benefit from the inclusion of CAS 610752-55-1 as a decoy or calibration standard, provided its predicted binding scores are benchmarked against experimentally characterized analog series [2].

Quote Request

Request a Quote for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.